molecular formula C20H24O4 B150186 Guaiacin CAS No. 36531-08-5

Guaiacin

Cat. No. B150186
CAS RN: 36531-08-5
M. Wt: 328.4 g/mol
InChI Key: TZAAYUCUPIYQBR-JGRMJRGVSA-N
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Description

Guaiacin is an arylnaphthalene type lignin isolated from the barks of Machilus thunbergii SIEB. et ZUCC (Lauraceae) . It significantly increases alkaline phosphatase activity and osteoblast differentiation .


Synthesis Analysis

Guaiacyl dehydrogenated lignin polymer (G-DHP) was synthesized using coniferin as a substrate in the presence of β-glucosidase and laccase . Carbon-13 nuclear magnetic resonance (13C-NMR) determination revealed that the structure of G-DHP was relatively similar to that of ginkgo milled wood lignin (MWL), with both containing β-O-4, β-5, β-1, β-β, and 5-5 substructures .


Molecular Structure Analysis

The molecular formula of Guaiacin is C20H24O4 . The molecular weight is 328.40 .

Scientific Research Applications

Chemical Intermediates and Synthesis

Guaiacol serves as an intermediate in the synthesis of various compounds:

Catalysis and Green Chemistry

Guaiacol participates in catalytic reactions:

Other Applications

Safety And Hazards

Guaiacin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAAYUCUPIYQBR-JGRMJRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319141
Record name Guaiacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiacin

CAS RN

36531-08-5
Record name Guaiacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36531-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Guaiacin and where is it found?

A1: Guaiacin is a naturally occurring lignan compound primarily found in plants belonging to the Lauraceae family, such as Machilus thunbergii and Myristica fragrans (nutmeg). [, , ]

Q2: What biological activities have been reported for Guaiacin?

A2: Guaiacin has been shown to exhibit several biological activities, including:

  • Stimulation of Osteoblast Differentiation: Guaiacin significantly increases alkaline phosphatase activity, collagen synthesis, and calcium deposition in mouse osteoblast cultures, suggesting potential benefits for bone health. [] This effect is thought to be mediated through the estrogen receptor, as the estrogen receptor antagonist tamoxifen reduces Guaiacin's effects. []
  • Neuroprotective Effects: Guaiacin has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cell cultures. [] This suggests potential applications in neurodegenerative diseases.
  • Antibacterial Activity: Studies have shown Guaiacin to exhibit antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. []

Q3: How does Guaiacin exert its stimulatory effects on osteoblast differentiation?

A3: While the exact mechanism remains unclear, research suggests that Guaiacin may interact with estrogen receptors in osteoblasts. [] This interaction potentially triggers downstream signaling pathways that promote osteoblast differentiation, leading to increased alkaline phosphatase activity, collagen synthesis, and calcium deposition – key processes in bone formation. []

Q4: What is the structural characterization of Guaiacin?

A4: Guaiacin is a phenyltetralin lignan with the molecular formula C22H24O4. [] While the provided abstracts don't detail specific spectroscopic data, they indicate that techniques like UV, IR, and NMR have been used to characterize its structure. [] Further research articles or databases would be needed for comprehensive spectroscopic information.

Q5: Does Guaiacin demonstrate any notable structure-activity relationships?

A6: The research on lignans from Machilus thunbergii provides insights into structure-activity relationships. It suggests that arylnaphthalene type lignans, like Guaiacin, exhibit stronger stimulatory effects on osteoblast differentiation compared to bibenzylbutane type lignans. [] This highlights the importance of the arylnaphthalene structural motif for this particular activity.

Q6: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of Guaiacin?

A6: The provided research abstracts do not delve into detailed PK/PD studies of Guaiacin. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile, as well as its in vivo activity and efficacy.

Q7: What about the safety and toxicity profile of Guaiacin?

A7: The available research abstracts don't offer specific details on the toxicity of Guaiacin. Therefore, it's crucial to conduct thorough toxicological studies to ensure its safety before considering any therapeutic applications.

Q8: Are there any analytical methods available to detect and quantify Guaiacin?

A9: While the provided research doesn't specify the analytical methods used, it is mentioned that various chromatographic techniques, including column chromatography and HPLC, are employed for isolating Guaiacin. [, ] It is likely that techniques like LC-MS or GC-MS are employed for its detection and quantification, although this information isn't provided in the abstracts.

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